Enhanced Lipophilicity from Para-Methyl Substitution
The para‑methyl group increases the computed XLogP3 of (2S)-2‑amino‑N‑(4‑methylphenyl)-3‑phenylpropanamide to 2.5 [1], whereas the unsubstituted phenylalaninamide parent (L‑phenylalanine amide) exhibits an XLogP3 of approximately 1.3 [2]. This 1.2‑unit logP shift is consistent with the Hansch π constant of +0.56 for a para‑methyl substituent and predicts enhanced membrane permeability and altered off‑target binding profiles relative to the des‑methyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | L‑Phenylalanine amide (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = +1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 1.2‑logP difference significantly alters predicted membrane penetration and pharmacokinetic behavior, so replacing the para‑toluidide with a des‑methyl analog would confound SAR interpretation and in‑cell assay results.
- [1] PubChem. XLogP3 Computed Property for CID 11107896. NCBI, 2025. View Source
- [2] PubChem. XLogP3 Computed Property for L‑Phenylalanine Amide (CID 5289110). NCBI, 2025. View Source
